molecular formula C13H19N3O2 B2612248 Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate CAS No. 252578-03-3

Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate

Cat. No. B2612248
CAS RN: 252578-03-3
M. Wt: 249.314
InChI Key: GJARTKJVJAPDOR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . One of the most common in their structure is the piperidine cycle .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry , there is likely to be ongoing research into the synthesis, properties, and applications of compounds like Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate. This could include the development of more efficient synthesis methods, exploration of new reactions, and investigation of novel applications in drug design.

properties

IUPAC Name

ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-6-15-12(9-10)16-7-4-11(14)5-8-16/h3,6,9,11H,2,4-5,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJARTKJVJAPDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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